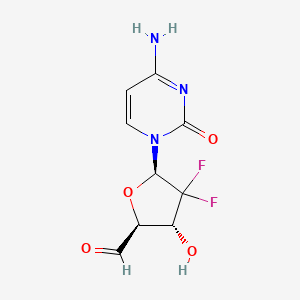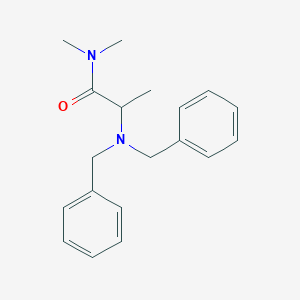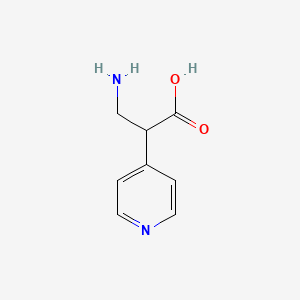
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions may target the carbonyl groups or other oxidized functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, nucleoside analogs like this one are often used to investigate DNA and RNA synthesis, repair, and function.
Medicine
Medically, this compound may be explored for its potential antiviral or anticancer properties. Nucleoside analogs can inhibit viral replication or interfere with cancer cell proliferation by incorporating into DNA or RNA and causing chain termination.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs or as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one likely involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Uniqueness
4-Amino-1-(2-deoxy-2,2-difluoro-beta-D-erythro-pentodialdo-1,4-furanosyl)pyrimidin-2(1H)-one is unique due to its specific structural modifications, such as the presence of fluorine atoms and the deoxy sugar moiety. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets.
Eigenschaften
CAS-Nummer |
921221-41-2 |
|---|---|
Molekularformel |
C9H9F2N3O4 |
Molekulargewicht |
261.18 g/mol |
IUPAC-Name |
(2S,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-4,6-7,16H,(H2,12,13,17)/t4-,6-,7-/m1/s1 |
InChI-Schlüssel |
LWWBVLTUUVQXOJ-QPPQHZFASA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)C=O)O)(F)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)

![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)



![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)

